molecular formula C22H24N4O4 B6297240 Fmoc-L-MeLys(N3)-OH CAS No. 1263721-14-7

Fmoc-L-MeLys(N3)-OH

Cat. No.: B6297240
CAS No.: 1263721-14-7
M. Wt: 408.4 g/mol
InChI Key: DJQVUFFDGFWHHQ-FQEVSTJZSA-N
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Description

Fmoc-L-MeLys(N3)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an azide (N3) functional group. This compound is commonly used in peptide synthesis and bioconjugation due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-MeLys(N3)-OH typically involves the following steps:

    Protection of Lysine: The amino group of lysine is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Introduction of Azide Group: The ε-amino group of lysine is modified to introduce the azide functional group. This can be achieved through nucleophilic substitution reactions using azide salts.

Industrial Production Methods

Industrial production of This compound involves large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): The compound is synthesized on a solid support, allowing for efficient purification and high yield.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-MeLys(N3)-OH: undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Click Chemistry: Copper(I) catalysts are used for azide-alkyne cycloaddition reactions.

Major Products

    Triazoles: Formed from the reaction of the azide group with alkynes.

    Free Amino Group: Obtained after Fmoc deprotection.

Scientific Research Applications

Fmoc-L-MeLys(N3)-OH: has various applications in scientific research, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides with specific modifications.

    Bioconjugation: The azide group allows for the attachment of various biomolecules through click chemistry.

    Drug Development: Modified peptides can be used in the development of therapeutic agents.

Mechanism of Action

The mechanism of action of Fmoc-L-MeLys(N3)-OH depends on its application:

    Peptide Synthesis: The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions.

    Bioconjugation: The azide group participates in click chemistry, forming stable triazole linkages with alkyne-containing molecules.

Comparison with Similar Compounds

Fmoc-L-MeLys(N3)-OH: can be compared with other lysine derivatives:

    Fmoc-L-Lys-OH: Lacks the azide group, used for general peptide synthesis.

    Boc-L-Lys(N3)-OH: Uses a different protecting group (Boc) instead of Fmoc.

Conclusion

This compound: is a versatile compound with significant applications in peptide synthesis and bioconjugation. Its unique chemical properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

(2S)-6-azido-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-26(20(21(27)28)12-6-7-13-24-25-23)22(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,27,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQVUFFDGFWHHQ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCCN=[N+]=[N-])C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCCCN=[N+]=[N-])C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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